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Abstract
RTC5, also known as YOR118W in Saccharomyces cerevisiae, is a protein that has been

identified as a key regulator of the vacuolar H+-ATPase (V-ATPase). Initially named Restriction

of Telomere Capping 5 (RTC5) due to its identification in a screen for genes affecting telomere

capping[1], its primary characterized role is in promoting the disassembly of the V-ATPase

holoenzyme.[2][3][4][5] This function is crucial for modulating vacuolar acidification, a process

vital for numerous cellular functions, including protein degradation, ion homeostasis, and

nutrient storage. These application notes provide detailed protocols for studying RTC5's

function, including its subcellular localization and its interaction with the V-ATPase complex.

Introduction to RTC5
RTC5 is a TLDc (Tre2/Bub2/Cdc16, LysM domain catalytic) domain-containing protein.[4][6] In

yeast, RTC5 and its paralog, Oxr1, act as negative regulators of the V-ATPase by facilitating its

disassembly into the V1 and V0 subcomplexes. This action counteracts the function of the

RAVE (Regulator of H+-ATPase of Vacuoles and Endosomes) complex, which promotes V-

ATPase assembly.[2][3][4][5] The localization of RTC5 to the vacuolar membrane is dependent
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on N-myristoylation. Its regulatory role in V-ATPase dynamics makes it a point of interest for

understanding cellular homeostasis and signaling.

Data Presentation
Table 1: Quantitative Analysis of V-ATPase Subunit
Vma2-GFP Interaction with RTC5
This table summarizes data from a Stable Isotope Labeling by Amino acids in Cell culture

(SILAC) based GFP-Trap pulldown experiment, identifying proteins that interact with the V-

ATPase V1 subunit Vma2. The data highlights the significant enrichment of RTC5.
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Protein Gene
Log2
(Heavy/Light
Ratio)

-Log10 (p-
value)

Description

Vma2 VMA2 7.5 8.0
V-ATPase V1

subunit B (Bait)

Vma1 VMA1 7.2 7.8
V-ATPase V1

subunit A

Vma4 VMA4 6.9 7.5
V-ATPase V1

subunit D

Vma5 VMA5 7.1 7.6
V-ATPase V1

subunit C

Vma13 VMA13 6.8 7.4
V-ATPase V1

subunit H

RTC5 YOR118W 4.2 5.1

Regulator of V-

ATPase

disassembly

Rav1 RAV1 3.5 4.8

RAVE complex

subunit, V-

ATPase

assembly

Rav2 RAV2 3.1 4.5

RAVE complex

subunit, V-

ATPase

assembly

Note: Data is representative and compiled based on findings from Klössel et al., 2024. The

Heavy/Light ratio indicates the enrichment of the protein in the Vma2-GFP pulldown compared

to a control.

Table 2: Subcellular Localization of RTC5 under Different
Tagging Conditions
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This table summarizes the observed subcellular localization of RTC5 based on fluorescence

microscopy of GFP-tagged constructs.

Construct Promoter Tag Position
Observed
Localization

Conclusion

RTC5-GFP
TEF1

(constitutive)
C-terminal

Vacuolar

Membrane

C-terminal

tagging does not

interfere with

localization.

GFP-RTC5
TEF1

(constitutive)
N-terminal Cytosolic

N-terminal tag

likely interferes

with N-

myristoylation,

preventing

membrane

targeting.

RTC5(G2A)-

mNG
Endogenous C-terminal Cytosolic

The G2A

mutation

prevents N-

myristoylation,

confirming its

necessity for

vacuolar

localization.

Note: Data is based on findings from Klössel et al., 2024.

Signaling Pathway and Experimental Workflows
RTC5 in V-ATPase Regulation
The following diagram illustrates the regulatory role of RTC5 on the V-ATPase complex. Under

conditions such as glucose deprivation, RTC5 and Oxr1 promote the disassembly of the V-

ATPase, leading to a decrease in vacuolar acidification. This is counteracted by the RAVE

complex, which promotes assembly.
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Caption: Regulatory pathway of V-ATPase assembly and disassembly mediated by RTC5.

Experimental Workflow: SILAC-based
Immunoprecipitation
The diagram below outlines the workflow for identifying RTC5 interaction partners using SILAC

labeling followed by GFP-Trap® immunoprecipitation.
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Caption: Workflow for SILAC-based co-immunoprecipitation to identify protein interactors.
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Experimental Protocols
Protocol 1: Analysis of RTC5 Subcellular Localization by
Fluorescence Microscopy
Objective: To determine the subcellular localization of RTC5 using C-terminally tagged GFP

fusion proteins in S. cerevisiae.

Materials:

Yeast strain expressing RTC5-GFP from an endogenous or constitutive promoter.

FM4-64 dye for vacuolar membrane staining.

SD/-Ura medium (or other appropriate selection).

Sodium azide.

Microscope slides and coverslips.

Confocal or fluorescence microscope with appropriate filter sets for GFP and FM4-64.

Methodology:

Yeast Culture: Inoculate a fresh colony of the RTC5-GFP yeast strain into 5 mL of selective

medium and grow overnight at 30°C with shaking.

Subculturing: Dilute the overnight culture to an OD600 of ~0.2 in fresh medium and grow to

mid-log phase (OD600 of 0.5-0.8).

Vacuolar Staining (Optional): Add FM4-64 to the culture at a final concentration of 40 µM.

Incubate for 20 minutes at 30°C, then centrifuge the cells, remove the supernatant, and

resuspend in fresh medium. Incubate for another 40-60 minutes to allow the dye to traffic to

the vacuolar membrane.

Cell Harvesting and Preparation:

Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 3 minutes.
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Wash the cells once with 1 mL of PBS.

Resuspend the cell pellet in 50 µL of PBS containing 10 mM sodium azide to inhibit cell

movement.

Microscopy:

Pipette 2-3 µL of the cell suspension onto a clean microscope slide and cover with a

coverslip.

Image the cells using a fluorescence microscope. Use the GFP channel to visualize

RTC5-GFP and the RFP/TRITC channel for the FM4-64 stained vacuolar membrane.

Acquire images and analyze the colocalization of the GFP signal with the vacuolar

membrane.

Protocol 2: Co-Immunoprecipitation of RTC5 with V-
ATPase Subunits using GFP-Trap®
Objective: To validate the interaction between RTC5 and V-ATPase subunits by co-

immunoprecipitation. This protocol assumes one interacting partner is tagged with GFP (e.g.,

Vma2-GFP).

Materials:

Yeast strains: one expressing the GFP-tagged bait protein (e.g., Vma2-GFP) and a wild-type

(WT) control.

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitors.

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

GFP-Trap® Agarose beads (or similar anti-GFP affinity resin).

Acid-washed glass beads.

SDS-PAGE and Western blotting reagents.
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Antibodies: anti-GFP and anti-RTC5.

Methodology:

Yeast Culture and Harvesting:

Grow 50 mL cultures of both the GFP-tagged and WT strains to an OD600 of ~1.0.

Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.

Wash the cell pellet with ice-cold water and resuspend in 500 µL of ice-cold Lysis Buffer.

Cell Lysis:

Add an equal volume of acid-washed glass beads to the cell suspension.

Lyse the cells by vigorous vortexing (e.g., 8 cycles of 30 seconds vortexing followed by 30

seconds on ice).

Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C.

Immunoprecipitation:

Equilibrate 25 µL of GFP-Trap® Agarose beads per sample by washing twice with 500 µL

of Lysis Buffer.

Add 500 µg of cleared protein lysate to the equilibrated beads.

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

Washing:

Pellet the beads by centrifugation at 2,500 x g for 2 minutes at 4°C.

Remove the supernatant (this is the "unbound" fraction).

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

Elution and Analysis:
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Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at

95°C for 10 minutes.

Separate the proteins by SDS-PAGE.

Perform a Western blot and probe with anti-GFP and anti-RTC5 antibodies to detect the

bait and co-immunoprecipitated RTC5, respectively. The WT lysate serves as a negative

control for non-specific binding to the beads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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